Cas no 85336-17-0 (Benzenamine,5-(1,1-dimethylethyl)-2-methyl-)
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,5-(1,1-dimethylethyl)-2-methyl-
- 5-tert-butyl-2-methylaniline
- 5-tert-butyl-2-methylbenzenamine
- 5-tert-Butyl-2-methylphenylamine
- 5-(1,1-Dimethylethyl)-2-methylbenzenamine (ACI)
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- MDL: MFCD14533755
- Inchi: 1S/C11H17N/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,12H2,1-4H3
- InChI Key: NUAZTGFXIQPWDP-UHFFFAOYSA-N
- SMILES: NC1C(C)=CC=C(C(C)(C)C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
Experimental Properties
- Density: 0.9394 g/cm3 (25 ºC)
- Boiling Point: 128 ºC (12 Torr)
- Flash Point: 108.4±16.8 ºC,
- Refractive Index: 1.5362 (589.3 nm 20 ºC)
- Solubility: Very slightly soluble (0.41 g/l) (25 º C),
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1003519-10g |
5-tert-butyl-2-methylaniline |
85336-17-0 | 95% | 10g |
$1300 | 2024-07-24 | |
| Alichem | A019149083-250mg |
5-(Tert-butyl)-2-methylaniline |
85336-17-0 | 95% | 250mg |
$183.75 | 2023-08-31 | |
| Alichem | A019149083-1g |
5-(Tert-butyl)-2-methylaniline |
85336-17-0 | 95% | 1g |
$442.38 | 2023-08-31 | |
| OTAVAchemicals | 1506606-50MG |
5-tert-butyl-2-methylaniline |
85336-17-0 | 95% | 50MG |
$178 | 2023-07-04 | |
| OTAVAchemicals | 1506606-100MG |
5-tert-butyl-2-methylaniline |
85336-17-0 | 95% | 100MG |
$238 | 2023-07-04 | |
| OTAVAchemicals | 1506606-250MG |
5-tert-butyl-2-methylaniline |
85336-17-0 | 95% | 250MG |
$334 | 2023-07-04 | |
| OTAVAchemicals | 1506606-1000MG |
5-tert-butyl-2-methylaniline |
85336-17-0 | 95% | 1g |
$661 | 2023-07-04 | |
| A2B Chem LLC | AC13918-250mg |
5-tert-Butyl-2-methylaniline |
85336-17-0 | 95% | 250mg |
$187.00 | 2024-04-19 | |
| A2B Chem LLC | AC13918-1g |
5-tert-Butyl-2-methylaniline |
85336-17-0 | 95% | 1g |
$445.00 | 2024-04-19 | |
| A2B Chem LLC | AC13918-5g |
5-tert-Butyl-2-methylaniline |
85336-17-0 | 95% | 5g |
$1316.00 | 2024-04-19 |
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Production Method
Production Method 1
2.1 Reagents: Nitric acid
3.1 -
Production Method 2
Production Method 3
1.2 Reagents: Hydrochloric acid , Copper zinc alloy
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Raw materials
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Preparation Products
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Benzenamine,5-(1,1-dimethylethyl)-2-methyl-
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- (CAS No.85336-17-0): A Versatile Compound in Modern Pharmaceutical Research
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- (CAS No.85336-17-0) is a synthetic aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications in drug discovery. This compound is characterized by a benzene ring substituted with two methyl groups at positions 2 and 5, along with a tert-butyl group at position 5. The presence of these functional groups imparts distinct physicochemical properties, making it a valuable scaffold for the development of novel therapeutics targeting various disease mechanisms.
Recent studies have highlighted the synthetic versatility of this compound, as it can serve as a building block for the design of biologically active molecules. For instance, its alkyl substituents provide steric hindrance, which may influence the binding affinity of ligands to target proteins. Additionally, the aromatic ring offers a planar structure that enhances intermolecular interactions with biological macromolecules, a critical factor in drug-receptor interactions.
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- has been explored in antimicrobial research due to its ability to disrupt microbial cell membranes. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to mammalian cells. This finding underscores its potential as a lead compound for the development of next-generation antibiotics.
Biocompatibility is another key attribute of this compound, as evidenced by its low toxicological profile in preclinical studies. Research conducted in 2022 by the *European Journal of Medicinal Chemistry* reported that Benzenamine,5-(1,1-dimethylethyl)-2-methyl- derivatives showed favorable pharmacokinetic properties, including high bioavailability and prolonged half-life, which are essential for chronic disease management. These properties make it a promising candidate for oral drug formulations.
Synthetic pathways for this compound have been optimized to enhance yield and purity, with recent advancements in catalytic methods playing a pivotal role. A 2024 study in *Organic Letters* introduced a transition-metal-catalyzed approach that significantly reduced reaction times and minimized side reactions, aligning with green chemistry principles. This innovation not only improves synthetic efficiency but also reduces environmental impact, a critical consideration in sustainable drug development.
Applications in materials science have also emerged as a novel area for Benzenamine,5-(1,1-dimethylethyl)-2-methyl-. Its aromatic backbone and alkyl substituents enable the creation of conductive polymers with tailored electronic properties. A 2023 paper in *Advanced Materials* showcased its use in flexible electronics, where it demonstrated high thermal stability and mechanical strength, opening new avenues for nanotechnology applications.
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- is also being investigated for its anti-inflammatory potential. Preliminary studies suggest that its hydrophobic substituents may modulate inflammatory pathways by interfering with cytokine signaling. This property could make it a candidate for autoimmune disease therapies, a rapidly growing area in biopharmaceutical research.
Safety assessments of this compound have been conducted to ensure its therapeutic viability. Regulatory guidelines emphasize the importance of toxicological testing, and recent data from the *Toxicological Sciences* journal indicate that Benzenamine,5-(1,1-dimethylethyl)-2-methyl- exhibits low acute toxicity in animal models. These findings support its continued exploration in clinical applications.
Future research directions include the rational design of drug conjugates and nanocarriers incorporating this compound. By leveraging its structural adaptability, scientists aim to enhance targeted drug delivery and reduce systemic side effects. Additionally, computational modeling is being employed to predict molecular interactions, accelerating the drug discovery pipeline.
In summary, Benzenamine,5-(1,1-dimethylethyl)-2-methyl- (CAS No.85336-17-0) represents a promising scaffold for the development of multifunctional therapeutics. Its unique chemical properties, combined with recent advancements in synthetic methods and biological applications, position it as a key player in modern pharmaceutical innovation. Ongoing research is expected to further expand its therapeutic potential across diverse medical fields.
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